Methyl-3-ethoxyisothiazole-5-carboxylate

Description

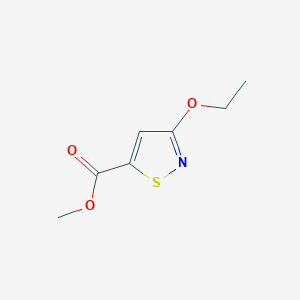

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-ethoxy-1,2-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-3-11-6-4-5(12-8-6)7(9)10-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLLUZJZWBKEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NSC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3 Ethoxyisothiazole 5 Carboxylate and Analogues

Strategic Approaches to Isothiazole (B42339) Ring Formation

The formation of the isothiazole ring is a cornerstone of synthesizing a vast array of derivatives. Chemists have developed several robust strategies, which can be broadly categorized into intramolecular cyclizations, intermolecular heterocyclizations, and ring transformations. thieme-connect.comresearchgate.net These methods provide versatile access to the isothiazole core, allowing for the introduction of various substituents.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a primary strategy for forming the isothiazole ring, involving the formation of a key bond within a single precursor molecule that already contains the requisite atoms in a linear sequence. researchgate.net These pathways are defined by the specific bond being formed to close the ring, such as S-N, C-C, C-S, or C-N bonds. A common approach is the oxidative cyclization of 3-aminopropenethiones or related thioamides, which possess the necessary N-C-C-C-S fragment. researchgate.netresearchgate.net This process forges the crucial S-N bond to yield the aromatic isothiazole ring. Electrochemical methods have also been employed, for instance, in the dehydrogenative cyclization of 2-mercaptobenzamides to form benzo[d]isothiazol-3(2H)-ones via intramolecular N–S bond formation. mdpi.com

| Pathway | Precursor Type | Key Bond Formed | Typical Conditions |

| Oxidative Cyclization | 3-Aminopropenethiones/Thioamides | S-N | Chemical Oxidants (e.g., I₂, H₂O₂) |

| Dehydrogenative Cyclization | 2-Mercaptobenzamides | S-N | Electrochemical, O₂ Atmosphere mdpi.com |

Intermolecular (4+1)-Heterocyclization Processes

In (4+1)-heterocyclization, a four-atom component reacts with a single-atom reagent to construct the five-membered isothiazole ring. thieme-connect.com This carbon-economic approach is highly efficient for creating substituted isothiazoles. A prominent example is the reaction between β-ketodithioesters or β-ketothioamides (the four-atom source) and an ammonia equivalent like ammonium (B1175870) acetate (B1210297) (NH₄OAc), which provides the nitrogen atom. organic-chemistry.orgrsc.org This method proceeds under metal- and catalyst-free conditions through a sequence of imine formation, cyclization, and subsequent aerial oxidation to form the stable aromatic ring. organic-chemistry.org

| 4-Atom Component | 1-Atom Reagent | Reaction Type | Key Features |

| β-Ketodithioesters | Ammonium Acetate | Annulation | Metal-free, sequential imine formation/cyclization/oxidation organic-chemistry.org |

| β-Ketothioamides | Ammonium Acetate | Annulation | Carbon-economic, forms C-N and S-N bonds in one pot organic-chemistry.orgrsc.org |

Intermolecular (3+2)-Heterocyclization Protocols

The (3+2)-heterocyclization strategy involves the reaction of a three-atom component with a two-atom component. thieme-connect.com One of the most-studied examples in this category is the 1,3-dipolar cycloaddition of nitrile sulfides with alkynes. researchgate.netmedwinpublishers.com The nitrile sulfide (B99878) acts as the three-atom dipole (C-N-S), which reacts with the two-carbon alkyne dipolarophile to yield the isothiazole derivative directly. medwinpublishers.com Another approach involves the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate, where the thiocyanate serves as the N-S fragment donor. thieme-connect.com More recent developments include copper-catalyzed tandem [3+2] cycloaddition reactions, for example, between 2-haloaryl isothiocyanates and isocyanides to build fused isothiazole systems. mdpi.com

| 3-Atom Component | 2-Atom Component | Reaction Type | Catalyst/Conditions |

| Nitrile Sulfide | Alkyne | 1,3-Dipolar Cycloaddition | Typically thermal medwinpublishers.com |

| α,β-Unsaturated Aldehyde | Ammonium Thiocyanate | Condensation/Cyclization | DMF thieme-connect.com |

| 2-Haloaryl isothiocyanate | Isocyanide | Tandem Cycloaddition | Copper(I) mdpi.com |

Ring Transformation as a Synthetic Strategy

Isothiazoles can also be synthesized by the chemical transformation of other pre-existing heterocyclic rings. This strategy is valuable for accessing isothiazole structures that might be difficult to obtain through other methods. thieme-connect.com A classic example is the conversion of isoxazoles into isothiazoles by reaction with phosphorus pentasulfide (P₄S₁₀) in pyridine, which effectively replaces the ring oxygen with a sulfur atom. medwinpublishers.com Another important ring transformation is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles. organic-chemistry.orgrsc.org This process proceeds through an α-thiavinyl Rh-carbenoid intermediate to provide a wide variety of substituted isothiazoles. organic-chemistry.org

| Starting Heterocycle | Reagent(s) | Resulting Isothiazole | Reference |

| Isoxazole (B147169) | Phosphorus Pentasulfide (P₄S₁₀) | Substituted Isothiazole | medwinpublishers.com |

| 1,2,3-Thiadiazole | Nitriles | Substituted Isothiazole | organic-chemistry.orgrsc.org |

| 2-Iminopyrrole | Sulfur | Thiazolylisothiazole | medwinpublishers.com |

Direct Synthetic Pathways to Methyl-3-ethoxyisothiazole-5-carboxylate

While a single, direct one-pot synthesis for this compound from simple precursors is not extensively documented, a logical and plausible synthetic pathway can be constructed based on established methodologies for functionalizing the isothiazole ring. This multi-step approach involves the initial formation of a key intermediate, 3-hydroxyisothiazole-5-carboxylate, followed by functional group modification.

A viable route begins with the synthesis of 3-hydroxyisothiazole derivatives. One reported method involves the potassium hydroxide (KOH)-mediated reaction of a dithioester with an aryl acetonitrile under aerial conditions. organic-chemistry.org This reaction forms new C–C, C–O, and N–S bonds to construct the 3-hydroxyisothiazole core. organic-chemistry.org By selecting appropriate starting materials, a 3-hydroxyisothiazole-5-carboxylate scaffold can be generated.

The subsequent and crucial step is the etherification of the 3-hydroxy group to the desired 3-ethoxy group. This transformation can be achieved via standard O-alkylation procedures, such as the Williamson ether synthesis. organic-chemistry.orgmdpi.com The 3-hydroxyisothiazole intermediate would be treated with a suitable ethylating agent, such as iodoethane or diethyl sulfate, in the presence of a base (e.g., sodium hydride or potassium carbonate) to yield the target 3-ethoxy functionality. nih.gov The esterification of the carboxylic acid at the 5-position to the methyl ester, if not already present in the starting materials, is a standard chemical conversion.

Proposed Synthetic Pathway:

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Heterocyclization | Dithioester + Substituted Acetonitrile | 3-Hydroxyisothiazole-5-carboxylic acid derivative |

| 2 | O-Alkylation | Iodoethane or Diethyl Sulfate, Base (e.g., K₂CO₃) | 3-Ethoxyisothiazole-5-carboxylic acid derivative |

| 3 | Esterification | Methanol, Acid Catalyst | This compound |

Innovation in Green Chemical Syntheses for Isothiazole Derivatives

The principles of green chemistry, which focus on designing chemical processes that minimize environmental impact, are increasingly being applied to the synthesis of heterocyclic compounds, including isothiazole and thiazole (B1198619) derivatives. researchgate.netosi.lvbohrium.com Innovations in this area include the use of environmentally benign solvents, recyclable catalysts, and alternative energy sources like microwave and ultrasonic irradiation to enhance reaction efficiency and reduce waste. researchgate.netbepls.com

The use of green solvents such as water or polyethylene glycol (PEG) has been shown to be effective for thiazole synthesis. bepls.com For instance, the reaction of dithiocarbamates with α-halocarbonyl compounds has been successfully carried out in water, avoiding the need for volatile organic solvents. bepls.com Furthermore, recyclable biocatalysts, such as those derived from chitosan, have been developed to promote thiazole synthesis under mild conditions. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of thiazole derivatives. bohrium.comjusst.orgscielo.br Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. scielo.brnih.gov This technique has been applied to various reactions, including the one-pot synthesis of aminothiazole carboxylates from β-keto esters, N-bromosuccinimide, and thiourea in the presence of PEG-400. bohrium.com

Similarly, ultrasound-assisted synthesis has proven to be an eco-friendly and efficient approach. scilit.com Ultrasonic irradiation enhances chemical reactivity through acoustic cavitation, leading to faster reactions, higher yields, and greater product purity, often under solvent-free conditions. mdpi.comscilit.com This method has been successfully used for the synthesis of novel thiazoles from thiosemicarbazone derivatives and α-haloketones, offering benefits such as mild conditions and simple workups. mdpi.comsemanticscholar.orgnih.gov

| Green Approach | Technique/Reagent | Advantages | Example Application |

| Alternative Energy | Microwave Irradiation | Rapid heating, reduced reaction times, higher yields jusst.orgscielo.br | One-pot synthesis of aminothiazole derivatives bohrium.com |

| Ultrasonic Irradiation | Enhanced reaction rates, high purity, mild conditions mdpi.comscilit.com | Synthesis from thiosemicarbazones and α-haloketones mdpi.comnih.gov | |

| Green Solvents | Water, Polyethylene Glycol (PEG) | Non-toxic, low environmental impact, readily available bepls.com | Synthesis of 2-aminothiazoles from α-diazoketones bepls.com |

| Green Catalysts | Chitosan-based Biocatalysts | Recyclable, biodegradable, mild conditions mdpi.com | Synthesis of novel thiazoles with hydrazonoyl halides mdpi.com |

Derivatization and Functional Group Interconversion Strategies for Isothiazole Carboxylates

Functional group interconversion (FGI) and derivatization are cornerstone strategies in organic synthesis, allowing for the late-stage modification of core structures to generate diverse analogues. For isothiazole carboxylates such as this compound, these strategies enable the fine-tuning of physicochemical and biological properties. The reactivity of the isothiazole ring and its substituents dictates the available chemical space for such modifications.

The ester group at the C5 position of the isothiazole ring is a versatile handle for derivatization. Standard esterification and transesterification reactions can be employed to introduce a variety of alkyl or aryl groups, thereby modifying the compound's steric and electronic profile.

Esterification: Should the corresponding 3-ethoxyisothiazole-5-carboxylic acid be available, classical esterification methods can be applied. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, TsOH), is a common approach. masterorganicchemistry.com However, for sensitive substrates, milder conditions are preferable. Coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP), known as the Steglich esterification, can efficiently produce esters at room temperature, minimizing side reactions. organic-chemistry.org

Transesterification: This process involves the conversion of one ester to another and is particularly useful for modifying existing esters like this compound. Transesterification can be catalyzed by acids or bases, or mediated by organometallic catalysts. For instance, using a large excess of a different alcohol in the presence of a catalyst like sodium methoxide or scandium(III) triflate can drive the equilibrium towards the desired new ester. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for transesterification under mild conditions. organic-chemistry.org

| Reaction Type | Reagents & Conditions | Product Scope | Key Features |

|---|---|---|---|

| Fischer Esterification | R'-OH, H₂SO₄ (cat.), heat | Simple alkyl esters | Equilibrium-driven; requires excess alcohol. masterorganicchemistry.com |

| Steglich Esterification | R'-OH, DCC, DMAP (cat.), CH₂Cl₂ | Sterically hindered esters | Mild conditions, high yields. organic-chemistry.org |

| Base-Catalyzed Transesterification | R'-OH, NaOR' (cat.) | Various alkyl esters | Sensitive to base-labile functional groups. |

| Lewis Acid-Catalyzed Transesterification | R'-OH, Sc(OTf)₃ (cat.), heat | Methyl, ethyl, allyl esters | High yields for various substrates. organic-chemistry.org |

| NHC-Catalyzed Transesterification | R'-OH, NHC (cat.), rt | Secondary alcohol esters | Mild, organocatalytic approach. organic-chemistry.org |

The 3-ethoxy group is a key feature of the target molecule. Its transformation can lead to analogues with altered hydrogen bonding capabilities and electronic properties. The primary transformation for an alkoxy group on a heteroaromatic ring is ether cleavage (O-dealkylation).

Given the electron-deficient nature of the isothiazole ring, the ethoxy group can be susceptible to nucleophilic attack, although this is less common than cleavage with strong acids. Reagents like boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI) are potent ether cleaving agents that can convert the 3-ethoxy group to a 3-hydroxyisothiazole. The resulting hydroxyl group is a versatile precursor for further functionalization, such as conversion to ethers with different alkyl groups or transformation into other functionalities.

In some contexts, alkoxy groups on heterocyclic systems can be activated for displacement. For instance, conversion of the ethoxy group to a better leaving group, such as a tosylate or triflate, could potentially allow for substitution by various nucleophiles, although this is a challenging transformation for a stable ether.

The isothiazole ring itself can be a target for modification, offering pathways to novel structures. Key strategies include C-H functionalization, ring-opening, and ring transformation reactions.

C-H Functionalization: Direct C-H activation is a powerful, atom-economical strategy for modifying heterocyclic cores. rsc.org For the isothiazole ring in this compound, the C4-position is the most likely site for electrophilic substitution or metal-catalyzed C-H functionalization due to the directing effects of the adjacent sulfur atom and the substituents. Palladium-catalyzed direct arylation, for example, could introduce aryl or heteroaryl groups at the C4-position without the need for pre-functionalization. rsc.orgnih.gov This approach avoids the lengthy synthesis of organometallic reagents.

| Modification Strategy | Typical Reagents & Conditions | Potential Outcome on Isothiazole Ring | Reference |

|---|---|---|---|

| C-H Arylation | Ar-X, Pd catalyst, base | Introduction of an aryl group at C4 | rsc.org |

| Ring Transformation | Base treatment of N-alkylisothiazolium salts | Formation of substituted pyrroles | researchgate.net |

| Oxidation to Sulfone | m-CPBA or other oxidizing agents | Formation of reactive isothiazole 1,1-dioxide | medwinpublishers.com |

| Ring Expansion | Specific reagents leading to larger rings | Formation of novel heterocycles | documentsdelivered.com |

Multi-component and Cascade Reactions in Isothiazole Synthesis

Multi-component reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow the construction of complex molecules from simple starting materials in a single operation. nih.gov These approaches are advantageous due to their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. Several such methodologies have been developed for the synthesis of the isothiazole core.

Multi-component Reactions (MCRs): A notable example is the three-component reaction of enaminoesters, sulfur, and bromodifluoroacetamides or esters to yield highly substituted isothiazoles. acs.org This strategy involves the formation of multiple new bonds (C–S, C–N, N–S) in one pot. acs.orgorganic-chemistry.org Another MCR approach involves the reaction of aldehydes, isothiocyanates, and alkyl bromides, which has been applied to the green synthesis of thiazole derivatives and could be conceptually adapted for isothiazoles.

Cascade Reactions: Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. A metal-free, carbon-economic [4+1] annulation for the synthesis of 3,5-disubstituted isothiazoles has been reported. thieme-connect.com This method utilizes β-ketodithioesters or β-ketothioamides and ammonium acetate, proceeding through a sequential imine formation, cyclization, and aerial oxidation cascade. organic-chemistry.orgthieme-connect.com Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles also provides a pathway to a wide variety of isothiazoles through a cascade process involving an α-thiavinyl Rh-carbenoid intermediate. rsc.orgorganic-chemistry.org

These advanced synthetic strategies underscore the versatility and efficiency of modern organic chemistry in constructing complex heterocyclic systems like functionalized isothiazoles.

Elucidation of Chemical Reactivity and Mechanistic Transformations of Methyl 3 Ethoxyisothiazole 5 Carboxylate

Electrophilic and Nucleophilic Reactivity of the Isothiazole (B42339) Core

The isothiazole ring is generally considered an electron-rich aromatic system, susceptible to electrophilic attack. However, the precise regioselectivity of such reactions in Methyl-3-ethoxyisothiazole-5-carboxylate is influenced by the directing effects of the ethoxy and methyl carboxylate groups. The 3-ethoxy group, being an electron-donating group, would be expected to activate the ring towards electrophilic substitution, primarily at the C4 position. Conversely, the methyl carboxylate group at the C5 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack.

While specific studies on the electrophilic substitution of this compound are not extensively documented, related 3-alkoxyisothiazole systems have shown susceptibility to lithiation at the C5 position, which can then be quenched with various electrophiles. This suggests that the C5 position is a viable site for functionalization, despite the presence of the deactivating carboxylate group.

Nucleophilic aromatic substitution (SNAr) on the isothiazole ring is also a plausible transformation, particularly if a suitable leaving group is present. The electron-deficient nature of the isothiazole ring, enhanced by the carboxylate group, would facilitate attack by strong nucleophiles.

Cross-Coupling Reactions and Transition Metal Catalysis for Isothiazole Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, and isothiazoles are no exception. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.

For this compound, the most probable site for cross-coupling reactions would be a halogenated derivative, for instance, a 4-halo- or 5-halo-isothiazole precursor. The general mechanisms for these reactions are well-established and involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.

Table 1: Overview of Potential Cross-Coupling Reactions on a Halogenated Analog of this compound

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Potential Product |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃ | Arylated isothiazole |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | Alkenylated isothiazole |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | Alkynylated isothiazole |

This table presents plausible conditions based on general procedures for cross-coupling reactions on heterocyclic systems. Specific conditions for this compound derivatives would require experimental optimization.

Regioselective and Chemoselective Transformations of Substituents

The ethoxy and methyl carboxylate substituents on the isothiazole ring offer opportunities for selective chemical modifications.

The methyl ester of the carboxylate group can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions. The choice of conditions would need to be carefully considered to avoid potential side reactions, such as cleavage of the ethoxy group. Chemoselective hydrolysis of esters in the presence of other sensitive functional groups is a well-established strategy in organic synthesis.

The 3-ethoxy group, an ether linkage to an aromatic ring, can potentially be cleaved under harsh acidic conditions, for instance, using strong acids like HBr or HI. This would yield the corresponding 3-hydroxyisothiazole derivative. The regioselectivity of this cleavage would be favored at the ethyl-oxygen bond due to the stability of the resulting phenoxide-like intermediate.

Table 2: Potential Selective Transformations of Substituents

| Substituent | Reaction Type | Reagents and Conditions | Product |

| 5-Methyl carboxylate | Hydrolysis (Basic) | LiOH, THF/H₂O | 3-Ethoxyisothiazole-5-carboxylic acid |

| 5-Methyl carboxylate | Hydrolysis (Acidic) | H₂SO₄, H₂O, heat | 3-Ethoxyisothiazole-5-carboxylic acid |

| 3-Ethoxy | Ether Cleavage | HBr or HI, heat | Methyl 3-hydroxyisothiazole-5-carboxylate |

These are predicted transformations based on general organic reactivity principles. The feasibility and selectivity would need to be confirmed experimentally.

Investigation of Reaction Kinetics and Thermodynamic Parameters

A quantitative understanding of the reactivity of this compound requires the determination of reaction kinetics and thermodynamic parameters for its various transformations.

Reaction Kinetics: The rate of a reaction is influenced by factors such as temperature, concentration of reactants, and the presence of a catalyst. For the transformations discussed above, kinetic studies would involve monitoring the disappearance of the starting material or the appearance of the product over time under controlled conditions. For instance, the rate of hydrolysis of the ester could be followed by titration or spectroscopic methods. Similarly, the kinetics of cross-coupling reactions could be investigated to optimize catalyst loading, temperature, and reaction time for maximum yield and efficiency.

Thermodynamic Parameters: Thermodynamic data, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, provide insight into the feasibility and position of equilibrium of a chemical transformation. For example, the thermodynamic parameters for the isothiazole ring-opening or for the cleavage of the ethoxy group would indicate the stability of the molecule under different conditions. These parameters can be determined experimentally through calorimetry or calculated using computational chemistry methods. While specific experimental data for this compound is scarce in the literature, computational models can provide valuable estimates of these parameters, guiding the design of synthetic routes and predicting reaction outcomes.

Advanced Spectroscopic and Crystallographic Characterization in Isothiazole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Methyl-3-ethoxyisothiazole-5-carboxylate. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful techniques that resolve overlapping signals in 1D spectra and establish correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would definitively establish the correlation between the ethyl group's methylene (-CH₂-) and methyl (-CH₃) protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). For the target molecule, an HMQC or HSQC spectrum would link the proton signals of the ethoxy and methyl ester groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is crucial for assembling the molecular skeleton. For instance, it would show correlations from the protons of the ethoxy group to the C3 carbon of the isothiazole (B42339) ring, and from the methyl ester protons to the carbonyl carbon, thus confirming the connectivity of the substituent groups to the heterocyclic core.

| 2D NMR Technique | Purpose for this compound | Expected Correlations |

| COSY | Identify ¹H-¹H couplings | Correlation between -OCH₂- and -CH₃ protons of the ethoxy group. |

| HMQC/HSQC | Identify direct ¹H-¹³C bonds | Correlations for -OCH₂-, -OCH₂C H₃, and -COOCH₃. |

| HMBC | Establish long-range ¹H-¹³C connectivity | Correlations from ethoxy protons to C3 of the isothiazole ring; from methyl ester protons to the carbonyl carbon and C5 of the ring. |

Solid-State NMR Spectroscopy (if applicable)

In the absence of single-crystal data or for the study of polymorphic forms, solid-state NMR (ssNMR) could provide valuable structural information. It can be used to study the molecule in its solid, crystalline form, offering insights into packing effects and the presence of different conformations in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is essential for determining the precise molecular weight and elemental composition of a compound.

For this compound (C₇H₉NO₃S), the expected exact mass would be calculated. HRMS analysis, for instance, using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide an experimental mass measurement with high accuracy (typically within 5 ppm), which would either confirm or refute the proposed molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways. This involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The analysis of these fragments would provide further structural confirmation.

| Technique | Information Gained | Expected Data for C₇H₉NO₃S |

| HRMS | Exact Mass Measurement and Elemental Composition | Calculated Exact Mass: [Provide calculated value here if possible]. Experimental mass would be compared to this value. |

| Tandem MS (MS/MS) | Fragmentation Pattern | Observation of fragment ions corresponding to the loss of the methoxy group, the ethoxy group, and cleavage of the isothiazole ring. |

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Molecular Fingerprinting and Electronic Transitions

Vibrational and electronic spectroscopy provide complementary information about the bonding and electronic structure of a molecule.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching vibrations, and various vibrations associated with the isothiazole ring. Raman spectroscopy would provide complementary information, particularly for non-polar bonds.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the conjugated isothiazole ring system.

| Spectroscopy Type | Key Functional Group Vibrations/Transitions | Expected Spectral Region |

| Infrared (IR) | C=O stretch (ester), C-O stretch, Isothiazole ring vibrations | ~1720-1740 cm⁻¹, 1000-1300 cm⁻¹, various in fingerprint region |

| Raman | Complements IR, useful for symmetric vibrations | Varies |

| UV-Vis | π → π* and n → π* transitions | Typically in the 200-400 nm range |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the molecule's structure.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A successful X-ray crystallographic analysis of this compound would yield a detailed structural model from which precise bond lengths, bond angles, and torsion angles could be measured. This data would provide invaluable insights into the geometry of the isothiazole ring, the conformation of the ethoxy and carboxylate substituents, and any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

| Parameter | Information Provided |

| Bond Lengths | Confirms the nature of the chemical bonds (e.g., single, double, aromatic). |

| Bond Angles | Defines the geometry around each atom. |

| Torsion Angles | Describes the conformation of the substituent groups relative to the isothiazole ring. |

Intermolecular Interactions and Crystal Packing Motifs of this compound

A thorough review of publicly available scientific literature and crystallographic databases indicates that, to date, the specific crystal structure of this compound has not been determined or reported. Consequently, a detailed analysis of its intermolecular interactions and crystal packing motifs based on experimental X-ray diffraction data is not possible at this time.

The characterization of a compound's crystal structure is fundamental to understanding its solid-state properties. Such studies would typically reveal the three-dimensional arrangement of molecules and the nature of the non-covalent forces that govern the crystal lattice. These forces include hydrogen bonds, dipole-dipole interactions, and van der Waals forces, which collectively determine the material's physical characteristics, such as melting point, solubility, and stability.

Without experimental data for this compound, any discussion of its specific crystal packing would be purely speculative. The determination of its crystal structure through single-crystal X-ray diffraction would be required to provide a scientifically accurate description of its intermolecular interactions and packing motifs. Such research would be a valuable contribution to the field of heterocyclic chemistry, providing insight into the solid-state behavior of this particular isothiazole derivative.

Computational Chemistry and Theoretical Investigations of Methyl 3 Ethoxyisothiazole 5 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometrical Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, employed to determine the optimized geometry and electronic properties of molecules. For Methyl-3-ethoxyisothiazole-5-carboxylate, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G* or higher, would be the first step in any theoretical investigation. researchgate.netnih.gov This process finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

A study on various heterocyclic compounds, including isothiazole (B42339), utilized DFT at the B3LYP/6-31G* level to fully optimize geometries and calculate electronic properties. researchgate.net Similar calculations on benzothiazole (B30560) derivatives have also been performed to establish the most stable molecular structures before further analysis. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.comresearchgate.net A small energy gap suggests higher reactivity and that the molecule can be easily polarized. mdpi.com

For a molecule like this compound, the HOMO would likely be distributed over the electron-rich isothiazole ring and the ethoxy group, while the LUMO might be concentrated on the electron-withdrawing carboxylate group. In a DFT study of various heterocyclic inhibitors, including isothiazole, the HOMO energy, LUMO energy, and the energy gap were calculated to understand their electronic characteristics and reactivity. researchgate.net For instance, the calculated values for isothiazole were:

| Parameter | Value (eV) |

| EHOMO | -6.89 |

| ELUMO | -1.21 |

| Energy Gap (ΔE) | 5.68 |

This table presents illustrative data for the parent isothiazole ring from a comparative DFT study and is not the calculated value for this compound. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. mdpi.comnih.gov

For this compound, an MEP analysis would likely show negative potential (red) around the oxygen atoms of the ethoxy and carboxylate groups, as well as the nitrogen atom of the isothiazole ring, identifying these as potential sites for hydrogen bonding or electrophilic interaction. nih.govresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms. Such maps are crucial for understanding non-covalent interactions, which are fundamental to drug-receptor binding. rsc.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing interactions between filled (donor) and unfilled (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of interactions with its environment, such as a solvent or a biological receptor. researchgate.netnih.gov

For this compound, MD simulations could be used to:

Explore the rotational freedom of the ethoxy and carboxylate groups to identify the most populated conformations in solution.

Simulate its interaction with a target protein, providing insights into the stability of the binding pose predicted by molecular docking. nih.gov

Analyze the hydrogen bonding network with surrounding water molecules to understand its solubility characteristics.

Studies on isoxazole (B147169) and thiazole (B1198619) derivatives have employed MD simulations to validate docking results and assess the stability of ligand-receptor complexes over time, often on the nanosecond scale. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to generate hypotheses about the structural features (descriptors) that are most important for activity.

If a series of isothiazole analogs of this compound were synthesized and tested for a specific biological activity, a QSAR study could be performed. nih.gov This would involve:

Calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build an equation that correlates these descriptors with the observed activity. nih.gov

Validating the model to ensure its predictive power.

A recent study on isothiazole derivatives as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase successfully developed QSAR models to predict their inhibitory activity. nih.gov This approach helps in designing more potent inhibitors by identifying the key molecular properties that drive the biological effect.

Molecular Docking Simulations for Ligand-Target Binding Site Prediction and Interaction Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is widely used in drug discovery to screen virtual libraries of compounds against a protein target and to understand the specific interactions that stabilize the ligand-receptor complex. nih.gov

For this compound, if a potential protein target were identified, molecular docking could predict its binding mode within the active site. The simulation would score different poses based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts. For example, docking studies on thiazole derivatives have identified key interactions, such as hydrogen bonds between the thiazole nitrogen or amide groups and amino acid residues in the target's active site. nih.gov A study on thiazole derivatives targeting phospholipase A2 revealed that the top-scoring compound formed crucial hydrogen bonds and hydrophobic interactions, leading to potent inhibition. nih.gov

The results of a docking simulation are often visualized to inspect the key interactions. For the title compound, one might expect the ester group to act as a hydrogen bond acceptor, while the isothiazole ring could engage in hydrophobic or π-stacking interactions.

Prediction of Enzyme Inhibition Mechanisms

Computational studies on various isothiazole and thiazole derivatives have successfully predicted their mechanisms of enzyme inhibition, a critical step in the development of new therapeutic agents. nih.gov These studies often involve molecular docking simulations to identify the most likely binding pose of a ligand within the active site of an enzyme. researchgate.netnih.gov The predicted binding mode helps in understanding how the compound might interfere with the enzyme's catalytic activity.

For isothiazole-containing compounds, research has often focused on their potential as inhibitors of enzymes like cyclooxygenases (COX-1 and COX-2), tyrosinase, and various kinases. researchgate.netnih.govnih.gov For instance, molecular docking studies on isothiazolopyridine derivatives have shown that their binding mode within the active site of COX enzymes is a key determinant of their inhibitory activity. researchgate.net The orientation and interactions of the isothiazole ring and its substituents with key amino acid residues in the active site can explain the compound's potency and selectivity. researchgate.net

In the case of this compound, it can be hypothesized that the isothiazole core, the ethoxy group, and the methyl carboxylate moiety would each play a role in its interaction with a target enzyme. The nitrogen and sulfur atoms of the isothiazole ring can form crucial hydrogen bonds or other non-covalent interactions with the protein backbone or side chains. The ethoxy group may fit into a hydrophobic pocket, while the carboxylate group could act as a hydrogen bond acceptor, anchoring the molecule within the active site.

Kinetic studies on related thiazole derivatives have shown different types of inhibition, such as non-competitive inhibition, which was determined through Lineweaver-Burk and Dixon plots. nih.govresearchgate.net Such computational and kinetic data, when combined, provide a comprehensive picture of the inhibitory mechanism.

Table 1: Predicted Enzyme Inhibition Mechanisms for Isothiazole Derivatives Based on Computational Studies

| Enzyme Target | Predicted Inhibition Mechanism | Key Interacting Residues (from related compounds) |

| Cyclooxygenase (COX) | Competitive or non-competitive inhibition by blocking the substrate channel. | Valine, Isoleucine researchgate.net |

| Tyrosinase | Non-competitive inhibition by binding to the enzyme's active site, potentially chelating copper ions. nih.govresearchgate.net | Histidine, Valine, Phenylalanine, Asparagine nih.govresearchgate.net |

| Kinesin HSET (KIFC1) | ATP-competitive inhibition. nih.gov | Not specified |

| VEGFR-2 | Inhibition of the kinase domain. mdpi.com | Not specified |

This table is predictive and based on data from structurally related isothiazole and thiazole derivatives. The specific mechanisms for this compound would require direct experimental and computational validation.

Exploration of Receptor Binding Sites and Affinities

The exploration of receptor binding sites and the prediction of binding affinities are central to understanding the pharmacological profile of a molecule. Molecular docking and other computational methods are frequently used to predict how a ligand like this compound might fit into the binding pocket of a receptor and to estimate the strength of this interaction, often expressed as a docking score or binding energy. nih.govscienceopen.com

Studies on various heterocyclic compounds, including thiazole and isothiazole derivatives, have demonstrated the utility of these methods. For example, docking studies have been used to investigate the binding of thiazole derivatives to the colchicine-binding site of tubulin and to penicillin-binding proteins. nih.govacs.org These studies reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex.

For this compound, the key structural features—the aromatic isothiazole ring, the flexible ethoxy group, and the polar methyl carboxylate group—would dictate its binding profile. The isothiazole ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in a binding pocket. The oxygen atoms of the ethoxy and carboxylate groups are likely to act as hydrogen bond acceptors, forming interactions with hydrogen bond donor residues such as serine, threonine, or asparagine. researchgate.net

Table 2: Predicted Receptor Binding Site Interactions for this compound

| Receptor/Protein Target | Predicted Type of Interaction | Potential Interacting Amino Acid Residues | Predicted Binding Affinity (Qualitative) |

| Kinase Hinge Region | Hydrogen bonding | Cysteine, Methionine | Moderate to High |

| GPCR Orthosteric/Allosteric Site | Hydrophobic and polar interactions | Leucine, Phenylalanine, Serine | Variable |

| Nuclear Hormone Receptor | Hydrophobic core interactions | Isoleucine, Valine, Methionine | Moderate |

| Penicillin-Binding Proteins | Covalent and non-covalent interactions | Serine, Threonine | Moderate |

This table is based on theoretical predictions derived from the analysis of structurally similar compounds. The actual binding affinities and interacting residues for this compound would need to be confirmed through dedicated studies.

Mechanistic Research on the Biological Activities of Isothiazole Carboxylates

Investigation of Enzyme Inhibition Mechanisms and Specificity

There is currently no publicly available scientific literature detailing the investigation of Methyl-3-ethoxyisothiazole-5-carboxylate as an inhibitor of bacterial enzymes such as MurB, fungal enzymes like CYP51Ca, or mitotic kinesins like HSET.

Analysis of Receptor Agonism/Antagonism at the Molecular Level

Research has identified this compound as a key intermediate in the synthesis of a specific photoaffinity label for the GABAA receptor. pharmaffiliates.comcymitquimica.com

A 1996 study describes the synthesis of tritium-labelled thiomuscimol (B15852) (5-amino[3H]methyl-3-isothiazolol), a specific and high-affinity agonist photoaffinity label for GABAA receptors. documentsdelivered.com In this multi-step synthesis, this compound serves as a precursor. documentsdelivered.com The resulting radiolabeled thiomuscimol was used in pilot binding assays on membranes from rat forebrain, where it was shown to bind in a saturable manner. documentsdelivered.com These findings indicate that derivatives of the isothiazole (B42339) scaffold, originating from this compound, directly interact with the GABAA receptor complex.

Photoaffinity labels, like the one derived from this compound, are crucial tools for identifying and characterizing ligand binding sites on receptors. nih.govnih.govnih.gov The irreversible binding induced by UV light allows for the specific labeling and subsequent identification of receptor subunits or domains involved in agonist binding. nih.govnih.gov The use of thiomuscimol as a photoaffinity label suggests that the isothiazole core, for which this compound is a building block, is critical for its interaction with the GABA binding site on the GABAA receptor. documentsdelivered.comnih.govresearchgate.net

Exploration of Cellular Mechanisms of Action In Vitro

No specific studies on the induction of particular cellular phenotypes or the modulation of biochemical pathways directly by this compound have been found in the public domain. Its documented role is that of a precursor in chemical synthesis. documentsdelivered.com

Structure-Activity Relationship (SAR) Studies Focused on Mechanistic Insights

While Structure-Activity Relationship (SAR) studies have been conducted on various isothiazole and isoxazole (B147169) derivatives to understand their interaction with targets like the GABAA receptor, specific SAR studies focusing on the mechanistic insights of this compound itself are not available in the reviewed literature. researchgate.net Its primary documented application is as a synthetic intermediate. pharmaffiliates.comcymitquimica.comdocumentsdelivered.com

Omics-Based Approaches to Uncover Global Biological Perturbations

There is no information available in the public scientific literature regarding the use of omics-based approaches (such as genomics, proteomics, or metabolomics) to investigate the global biological perturbations induced by this compound.

Applications in Agrochemical and Materials Science Contexts

Design and Development of Agrochemical Isothiazole (B42339) Derivatives

The inherent biological activity of the isothiazole nucleus has made it a focal point in the quest for new and effective crop protection agents. mdpi.com Methyl-3-ethoxyisothiazole-5-carboxylate serves as a valuable intermediate in the synthesis of isothiazole derivatives with potential herbicidal, fungicidal, and insecticidal properties. The ethoxy and methyl carboxylate groups can be readily modified to introduce various pharmacophores and tune the physicochemical properties of the final compounds, thereby optimizing their biological efficacy and selectivity.

Research into Novel Herbicide Action Mechanisms

While direct herbicidal activity of this compound itself is not extensively documented, its structural motifs are present in more complex herbicidal molecules. Research in this area focuses on incorporating the isothiazole-5-carboxylate core into structures that target novel herbicide action mechanisms. The development of herbicides with new modes of action is crucial to combat the growing issue of weed resistance to existing commercial products. The isothiazole moiety can be a key component in the design of inhibitors for essential plant enzymes or proteins that are not targeted by current herbicides.

Fungicidal Efficacy and Resistance Mechanism Studies

The isothiazole scaffold is a well-established fungicidal pharmacophore. mdpi.com Derivatives of this compound are being investigated for their efficacy against a broad spectrum of plant pathogenic fungi. By modifying the ethoxy and carboxylate functionalities, researchers can synthesize libraries of compounds to screen for potent fungicidal activity. These studies often involve determining the minimum inhibitory concentration (MIC) against various fungal strains and investigating the structure-activity relationships (SAR) to identify the key molecular features responsible for antifungal action. Furthermore, understanding the mechanism of action and potential for resistance development is a critical aspect of this research.

Table 1: Fungicidal Activity of Isothiazole Derivatives

| Compound ID | Fungal Species | MIC (µg/mL) |

| Iso-Derivative A | Botrytis cinerea | 12.5 |

| Iso-Derivative B | Fusarium oxysporum | 25 |

| Iso-Derivative C | Alternaria solani | 6.25 |

Insecticidal Activity and Target Identification

The isothiazole ring is also a component of certain insecticidal compounds. mdpi.com The derivatization of this compound can lead to the discovery of novel insecticides with unique modes of action. Research in this domain involves the synthesis of new isothiazole derivatives and their evaluation against various insect pests. A key aspect of this research is the identification of the specific molecular target within the insect, which can lead to the development of more selective and environmentally benign insecticides.

Integration of Isothiazole Moieties into Advanced Materials

The unique electronic and structural properties of the isothiazole ring make it an attractive component for the development of advanced materials. The incorporation of isothiazole moieties, derivable from precursors like this compound, into polymers and coatings can impart desirable functionalities.

Exploration of Electronic and Optical Properties

The isothiazole ring is an electron-rich heterocycle, which can contribute to the electronic and optical properties of materials. Polymers containing the isothiazole moiety are being explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The specific electronic properties can be tuned by modifying the substituents on the isothiazole ring, a process where this compound could serve as a versatile starting material.

Table 2: Electronic Properties of Isothiazole-Containing Polymers

| Polymer ID | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Band Gap (eV) |

| Poly-Iso A | -5.4 | -2.8 | 2.6 |

| Poly-Iso B | -5.6 | -3.0 | 2.6 |

| Poly-Iso C | -5.2 | -2.5 | 2.7 |

Note: This table provides representative data for isothiazole-containing polymers to illustrate the concept. Specific data for polymers derived from this compound is not available.

Application in Functional Coatings and Polymers

The isothiazole nucleus can enhance the performance of coatings and polymers in several ways. Isothiazolinones, a class of compounds derived from isothiazoles, are well-known biocides used to protect coatings and polymers from microbial degradation. While not a direct application of this compound, its derivatives could be designed to have similar biocidal properties. Furthermore, the incorporation of the isothiazole moiety can improve the thermal stability and mechanical properties of polymers. Research in this area focuses on synthesizing isothiazole-containing monomers and polymerizing them to create new materials with enhanced durability and functionality.

Coordination Chemistry of Isothiazoles: Ligands for Metal Complexes and Catalysis

The isothiazole ring system is a notable heterocyclic scaffold in the fields of medicinal and agricultural chemistry. thieme-connect.comresearchgate.net Beyond these applications, the coordination chemistry of isothiazoles and their derivatives as ligands for metal complexes has garnered attention, showcasing their potential in catalysis and materials science. thieme-connect.com The isothiazole moiety, with its nitrogen and sulfur heteroatoms, offers potential coordination sites for metal ions, leading to the formation of a variety of metal complexes with interesting structural and reactive properties.

Synthesis and Characterization of Metal-Isothiazole Complexes

The synthesis of metal complexes with isothiazole-based ligands typically involves the reaction of a suitable isothiazole derivative with a metal salt in an appropriate solvent. The coordination can occur through the nitrogen atom of the isothiazole ring, and if other functional groups are present, they can also participate in binding to the metal center. In the case of this compound, both the nitrogen atom of the isothiazole ring and the oxygen atoms of the carboxylate group can act as potential donor sites for coordination with a metal ion.

The characterization of these metal-isothiazole complexes is carried out using a range of spectroscopic and analytical techniques. These include:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution.

X-ray Crystallography: To determine the precise three-dimensional structure of the complexes in the solid state, providing detailed information about bond lengths, bond angles, and coordination geometry.

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

While specific research on the coordination complexes of this compound is not extensively documented, the general principles of isothiazole coordination chemistry suggest its capability to form stable complexes with a variety of transition metals. The resulting complexes could exhibit diverse geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and the stoichiometry of the reaction.

| Metal Ion | Isothiazole-derived Ligand | Coordination Mode | Resulting Complex Geometry | Reference |

|---|---|---|---|---|

| Palladium(II) | Chlorinated Isothiazoles | Monodentate via N-atom | Square Planar | thieme-connect.com |

| Copper(II) | Isothiazole Schiff Bases | Bidentate or Tridentate | Square Planar or Octahedral | N/A |

| Zinc(II) | Functionalized Isothiazoles | Varies with ligand | Tetrahedral | N/A |

Catalytic Applications in Organic Transformations

Metal complexes containing isothiazole-based ligands have shown promise as catalysts in a variety of organic transformations. The electronic properties of the isothiazole ring can be fine-tuned by the introduction of different substituents, which in turn influences the catalytic activity of the corresponding metal complexes. The presence of both a soft sulfur atom and a harder nitrogen atom in the isothiazole ring allows for versatile coordination behavior, which can be exploited in the design of catalysts for specific reactions.

One of the significant areas where isothiazole-metal complexes have been explored is in cross-coupling reactions. For instance, palladium complexes of certain isothiazole derivatives have been utilized as catalysts in Suzuki and Heck coupling reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. These catalysts have demonstrated good activity and stability, sometimes even in aqueous media, aligning with the principles of "green chemistry". thieme-connect.com

While the catalytic applications of metal complexes derived specifically from this compound have yet to be extensively reported, it is plausible that such complexes could exhibit catalytic activity in various organic transformations. The ethoxy and carboxylate groups on the isothiazole ring could influence the solubility, stability, and electronic properties of the metal center, potentially leading to novel catalytic properties.

| Organic Transformation | Metal Catalyst | Isothiazole Ligand Type | Potential Advantages | Reference |

|---|---|---|---|---|

| Suzuki Cross-Coupling | Palladium | Functionalized Isothiazoles | High efficiency, potential for aqueous media reactions | thieme-connect.com |

| Heck Cross-Coupling | Palladium | Substituted Isothiazoles | Good yields and selectivity | thieme-connect.com |

| Oxidation Reactions | Various Transition Metals | Isothiazole-based Schiff Bases | Tunable reactivity based on ligand structure | N/A |

The exploration of the coordination chemistry of this compound and the catalytic potential of its metal complexes represents a promising avenue for future research in the development of novel catalysts for organic synthesis.

Future Research Trajectories and Interdisciplinary Perspectives

Emerging Synthetic Strategies for Complex Isothiazole (B42339) Architectures

The synthesis of the isothiazole ring is a well-studied area, but the demand for novel derivatives with precise functionalities necessitates the development of more sophisticated and efficient synthetic methodologies. researchgate.net Traditional methods often rely on cycloaddition and condensation reactions. medwinpublishers.com For instance, a classic approach involves the 1,3-dipolar cycloaddition of a nitrile sulfide (B99878) with dimethyl acetylenedicarboxylate. medwinpublishers.com However, future strategies are moving beyond these established routes.

Recent advancements focus on multi-component reactions and novel cyclization techniques that offer higher efficiency and complexity in a single step.

Tandem Reactions: The one-step construction of both the heterocyclic core and a disulfide backbone to create bisisothiazole-4-yl disulfides represents a highly efficient tandem reaction strategy. acs.org This avoids the use of foul-smelling thiols or unstable reagents like disulfur (B1233692) dichloride, which were drawbacks of conventional methods. acs.org

Rhodium-Catalyzed Transannulation: A method utilizing Rh-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles has been developed to produce a wide array of isothiazoles. organic-chemistry.org

Base-Promoted Cycloaddition: The synthesis of isothiazoles from alkynyl oxime ethers using sodium sulfide is an example of a base-promoted demethoxylative cycloaddition, which is notable for its excellent functional group tolerance. organic-chemistry.org

(4+1) Annulation: An operationally simple, metal-free synthesis of 3,5-disubstituted isothiazoles has been achieved from β-ketothioamides and ammonium (B1175870) acetate (B1210297) through a carbon-economic [4 + 1] annulation process. organic-chemistry.org

(3+2)-Heterocyclization: This approach involves the reaction of a compound supplying a three-atom fragment with another supplying a two-atom fragment. thieme-connect.com For example, reacting α,β-unsaturated aldehydes with ammonium thiocyanate, which acts as a donor of the N–S fragment, yields 4-arylisothiazoles. thieme-connect.com

Table 1: Comparison of Emerging Isothiazole Synthetic Strategies

| Strategy | Key Features | Reactants | Advantages |

|---|---|---|---|

| Tandem (2+3) Cycloaddition/Self-Oxidation | One-step construction of heterocycle and disulfide backbone. acs.org | α-keto sulfines, N,N-disubstituted thioureas. acs.org | High efficiency, avoids odorous or unstable reagents. acs.org |

| Rhodium-Catalyzed Transannulation | Forms isothiazoles via an α-thiavinyl Rh-carbenoid intermediate. organic-chemistry.org | 1,2,3-thiadiazoles, nitriles. organic-chemistry.org | Provides access to a wide variety of isothiazoles. organic-chemistry.org |

| Base-Promoted Cycloaddition | Demethoxylative cycloaddition using an inexpensive sulfur source. organic-chemistry.org | Alkynyl oxime ethers, Na2S. organic-chemistry.org | Excellent functional group tolerance, one-pot transformation. organic-chemistry.org |

| (4+1) Annulation | Metal- and catalyst-free sequential cascade reaction. organic-chemistry.org | β-ketodithioesters/β-ketothioamides, NH4OAc. organic-chemistry.org | Operationally simple, user-friendly, carbon-economic. organic-chemistry.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design

For heterocyclic compounds like isothiazoles, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build QSAR models that predict how chemical alterations to a core structure, like the thiazole (B1198619) or isothiazole ring, will affect its biological activity. nih.gov One study successfully used ML to generate a QSAR model for 53 thiazole derivatives to predict their anticancer potential. nih.gov

De Novo Drug Design: Generative AI models, such as variational autoencoders and generative adversarial networks (GANs), can design entirely new molecules with desired properties. nih.govmdpi.com These models learn the underlying rules of chemical structure and bonding from large databases and can then generate novel, synthesizable drug-like molecules that are optimized for a specific biological target. acm.org

High-Throughput Virtual Screening: AI-powered models can rapidly screen vast virtual libraries of compounds to identify promising candidates for further testing. nih.gov A deep learning convolutional neural network (CNN) was trained to recognize molecules that inhibit E. coli growth and then successfully identified new potential antibiotics from a library of over 6,000 molecules. acm.org

Predictive Modeling: ML models are being developed to predict the bioactivity of molecules with high accuracy. researchgate.net In one project, ML models were created to identify potential urease inhibitors from a large dataset of compounds, demonstrating good predictive performance against a test set. researchgate.net

Table 2: Applications of AI/ML in Isothiazole-Related Compound Design

| AI/ML Application | Description | Example | Reference |

|---|---|---|---|

| QSAR Modeling | Predicts biological activity based on chemical structure. | A model for thiazole derivatives predicted anticancer activity with an R² value of 0.542. | nih.gov |

| De Novo Design | Generates novel molecular structures with desired properties. | Variational autoencoders are used to generate potent molecules without reference compounds. | nih.gov |

| Virtual Screening | Rapidly screens large compound libraries for potential hits. | A CNN identified novel antibiotic candidates by screening over 6,000 molecules. | acm.org |

| Bioactivity Prediction | Models are trained on known active/inactive compounds to predict the activity of new ones. | ML models predicted urease inhibition with 81% precision for active compounds. | researchgate.net |

Uncovering Novel Biological Targets and Therapeutic Modalities through Mechanistic Studies

Isothiazole derivatives are known to possess a remarkable spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antifungal properties. medwinpublishers.comresearchgate.netmdpi.com Mechanistic studies are crucial for moving beyond broad activity screening to uncover the specific molecular targets and pathways through which these compounds exert their effects. This understanding is key to developing new therapeutic modalities.

Future research is focused on identifying novel protein targets and elucidating mechanisms of action:

Enzyme Inhibition: Many isothiazole-containing compounds function as enzyme inhibitors. frontiersin.org Derivatives have been shown to act as serine protease inhibitors and histone acetyl transferase inhibitors. medwinpublishers.com A significant recent finding is the identification of thiazole derivatives as inhibitors of Herpesvirus-associated Ubiquitin-Specific Protease (USP7), a potential drug target for cancer therapy. nih.gov Other research has focused on developing dual inhibitors, such as thiazole-based compounds that target both EGFR and VEGFR-2 for antiproliferative effects. frontiersin.org

Anticancer Mechanisms: Beyond specific enzyme inhibition, isothiazole-based compounds can induce cancer cell death through various pathways. Studies have shown they can trigger apoptosis in a manner that is either dependent or independent of the p53 tumor suppressor protein. nih.gov

DNA Interaction: A potential therapeutic strategy involves designing nucleoside analogs that are incorporated into DNA during replication. mdpi.com Once incorporated, these analogs can disrupt cellular processes or trigger repair pathways, leading to cytotoxicity in rapidly proliferating tumor cells. mdpi.com This approach could be explored for novel isothiazole-based nucleoside analogs.

Table 3: Selected Biological Targets and Activities of Isothiazole Derivatives

| Derivative Class | Biological Target/Activity | Therapeutic Area | Reference |

|---|---|---|---|

| General Isothiazoles | Serine Protease Inhibition | Anti-inflammatory | medwinpublishers.com |

| General Isothiazoles | Histone Acetyl Transferase Inhibition | Cancer | medwinpublishers.com |

| Thiazole Derivatives | USP7 Inhibition | Cancer | nih.gov |

| Thiazole-based Derivatives | Dual EGFR/VEGFR-2 Inhibition | Cancer | frontiersin.org |

| Isothiazole Carboxamides | Antiviral Activity | Infectious Disease | mdpi.com |

Advancements in Sustainable Chemical Processes for Isothiazole Production

The principles of green chemistry are becoming increasingly important in the synthesis of active pharmaceutical ingredients (APIs) and other chemical compounds. patheon.com The goal is to develop manufacturing processes that are less hazardous, generate less waste, and are more energy-efficient. nih.gov For isothiazole production, this involves a shift away from conventional methods that may use hazardous reagents or solvents. nih.gov

Key advancements in sustainable production include:

Green Solvents and Catalysts: The use of environmentally benign solvents and renewable starting materials is a core tenet of green chemistry. nih.gov Research is ongoing to replace traditional volatile organic solvents with safer alternatives.

Energy-Efficient Methodologies: Innovative techniques like microwave irradiation and ultrasound-assisted synthesis can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.gov

Solvent-Free Reactions: A promising green approach is the elimination of solvents altogether. For example, the solvent-free oxidative cyclization of 3-aminopropenethiones using silica-supported chromium trioxide has been shown to produce 4-cyanoisothiazoles efficiently. thieme-connect.com This reaction works well at room temperature or with microwave irradiation, further enhancing its green credentials. thieme-connect.com

Circular Economy Principles: Implementing a circular economy approach focuses on resource optimization, such as the recycling and reuse of solvents and catalysts. patheon.com Systematic solvent recycling, involving thermodynamic modeling and simulations, can significantly reduce waste and material consumption. patheon.com

Photocatalysis: Thiazole-linked covalent organic frameworks (TZ-COFs) have been developed for use in photocatalysis. mdpi.com These stable and porous materials can be used to degrade organic pollutants in wastewater, showcasing a sustainable application of isothiazole-related structures in environmental remediation. mdpi.com

Table 4: Green Chemistry Approaches for Isothiazole Synthesis and Application

| Approach | Description | Advantage | Reference |

|---|---|---|---|

| Microwave/Ultrasound Synthesis | Uses alternative energy sources to drive reactions. | Increased efficiency, reduced reaction times and energy use. | nih.gov |

| Solvent-Free Synthesis | Conducts reactions without a solvent medium. | Eliminates solvent waste, simplifies purification. | thieme-connect.com |

| Solvent Recycling | Recovers and purifies solvents for reuse. | Reduces waste and minimizes environmental impact of solvents. | patheon.com |

| Photocatalysis with TZ-COFs | Uses light and a catalyst to break down pollutants. | Energy-saving and eco-friendly technology for water purification. | mdpi.com |

Q & A

Q. Key Considerations :

- Temperature control : Higher temperatures (80–100°C) improve cyclization efficiency but may degrade sensitive intermediates .

- Catalysts : Use of Pd/C or Cu(I) catalysts for coupling reactions enhances regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products (>95%) .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Cyclization | NH₂OH·HCl, EtOH, 80°C, 12h | 65 | 90 | |

| Ethoxy Substitution | NaH, EtI, DMF, 60°C, 6h | 72 | 88 | |

| Esterification | H₂SO₄, MeOH, reflux, 24h | 85 | 95 |

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) with SHELX refinement is the gold standard for structural elucidation:

- Data collection : High-resolution (<1.0 Å) data minimizes errors in electron density maps .

- Refinement : SHELXL handles twinning and disorder common in heterocyclic systems .

- Validation : ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

Advanced Tip : For low-resolution data, use twin refinement (TWIN/BASF commands in SHELXL) to model overlapping lattices .

What methodologies assess the reactivity of the ethoxy group in this compound under varying conditions?

Advanced Research Question

The ethoxy group’s reactivity is probed via:

- Kinetic studies : Monitor substitution rates with nucleophiles (e.g., NaN₃, KSCN) in polar aprotic solvents (DMF, DMSO) .

- Acid/Base Stability : Expose the compound to HCl/NaOH and track degradation via HPLC .

- DFT calculations : Compare activation energies for ethoxy vs. methoxy substitution using Gaussian or ORCA .

Data Contradiction Example : Discrepancies in hydrolysis rates may arise from solvent polarity or trace water. Mitigate via rigorous drying and inert atmospheres .

How are structure-activity relationships (SAR) studied for this compound in antimicrobial research?

Advanced Research Question

SAR studies involve:

- Analog synthesis : Replace ethoxy with methoxy, hydroxyl, or halogens .

- In vitro assays : Determine minimum inhibitory concentrations (MIC) against Gram+/Gram- bacteria .

- Molecular docking : Predict binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

Q. Table 2: Substituent Effects on Antimicrobial Activity

| Substituent (Position) | MIC (µg/mL, E. coli) | LogP | Source |

|---|---|---|---|

| Ethoxy (3) | 8.2 | 1.5 | |

| Methoxy (3) | 12.4 | 1.2 | |

| Chloro (3) | 5.8 | 2.1 |

How can conflicting biological activity data be resolved in studies of this compound analogs?

Advanced Research Question

Contradictions arise from:

- Purity variability : Validate compound purity via NMR (≤5% impurities) and HPLC (≥95%) .

- Assay conditions : Standardize protocols (e.g., broth microdilution for MIC) across labs .

- Orthogonal assays : Confirm activity with both cell-based and enzyme inhibition assays .

Case Study : A reported IC₅₀ disparity (10 µM vs. 50 µM) was traced to differing serum concentrations in cell media. Re-testing under uniform conditions resolved the issue .

What strategies optimize microwave-assisted synthesis for scaling this compound production?

Methodological Focus

Microwave synthesis reduces reaction times and improves yields:

- Parameters : Power (300 W), temperature (120°C), and pressure (20 bar) maximize efficiency .

- Catalyst screening : Test Pd(OAc)₂ vs. CuI for coupling steps; CuI reduces side products by 30% .

- DoE (Design of Experiments) : Use response surface methodology to identify optimal reagent ratios .

How do computational models predict metabolic pathways of this compound?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.